N'-(1H-indol-3-ylmethylene)isonicotinohydrazide N'-(1H-indol-3-ylmethylene)isonicotinohydrazide
Brand Name: Vulcanchem
CAS No.: 10245-44-0
VCID: VC7832060
InChI: InChI=1S/C15H12N4O/c20-15(11-5-7-16-8-6-11)19-18-10-12-9-17-14-4-2-1-3-13(12)14/h1-10,17H,(H,19,20)/b18-10+
SMILES: C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=NC=C3
Molecular Formula: C15H12N4O
Molecular Weight: 264.28

N'-(1H-indol-3-ylmethylene)isonicotinohydrazide

CAS No.: 10245-44-0

Cat. No.: VC7832060

Molecular Formula: C15H12N4O

Molecular Weight: 264.28

* For research use only. Not for human or veterinary use.

N'-(1H-indol-3-ylmethylene)isonicotinohydrazide - 10245-44-0

Specification

CAS No. 10245-44-0
Molecular Formula C15H12N4O
Molecular Weight 264.28
IUPAC Name N-[(E)-1H-indol-3-ylmethylideneamino]pyridine-4-carboxamide
Standard InChI InChI=1S/C15H12N4O/c20-15(11-5-7-16-8-6-11)19-18-10-12-9-17-14-4-2-1-3-13(12)14/h1-10,17H,(H,19,20)/b18-10+
Standard InChI Key YRXIZOPHHNNLIT-VCHYOVAHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=NC=C3
SMILES C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=NC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=NC=C3

Introduction

Molecular Structure and Synthesis

Synthetic Routes

The synthesis involves condensing isonicotinic acid hydrazide with 1H-indole-3-carbaldehyde under acidic or neutral conditions. Schiff base formation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. Solvent choice (e.g., ethanol or methanol) and catalysis (e.g., acetic acid) influence reaction efficiency. Post-synthesis purification via recrystallization or column chromatography ensures high yields, though exact protocols remain proprietary.

Biological Activities and Mechanistic Insights

MechanismBiological Evidence
Apoptosis InductionCaspase-3/9 activation, DNA fragmentation
Cell Cycle ArrestG2/M phase accumulation
Reactive Oxygen Species (ROS) GenerationElevated intracellular ROS levels

While these findings are promising, in vivo efficacy and pharmacokinetic profiles remain unstudied, necessitating further preclinical validation.

Physicochemical and Thermal Properties

Solubility and Stability

The compound is sparingly soluble in aqueous media but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under physiological conditions (pH 7.4, 37°C) is suboptimal, with a half-life of <6 hours due to hydrolytic cleavage of the hydrazone bond. Prodrug strategies or nanoformulations could enhance bioavailability.

Thermal Behavior

Thermogravimetric analysis (TGA) shows a decomposition onset at 218°C, with a single-step mass loss corresponding to hydrazone bond rupture and indole sublimation. Differential scanning calorimetry (DSC) reveals an endothermic peak at 225°C, corroborating the melting point.

Table 3: Thermal Properties

PropertyValue
Decomposition Onset218°C
Melting Point225°C
Residual Mass at 500°C12% (carbonaceous residue)

Comparative Analysis with Long-Chain Hydrazide Derivatives

Structural and Functional Modifications

Replacing the isonicotinamide group with aliphatic chains (e.g., hexadecanoyl or octadecanoyl) alters physicochemical and biological profiles. N'-(1H-Indol-3-ylmethylene)hexadecanohydrazide (C25_{25}H39_{39}N3_{3}O) and N'-(1H-Indol-3-ylmethylene)octadecanohydrazide (C27_{27}H43_{43}N3_{3}O) exhibit enhanced lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Table 4: Comparative Properties of Hydrazide Derivatives

CompoundMolecular FormulaLogP (Predicted)Anticancer IC50_{50} (µM)
N'-(1H-Indol-3-ylmethylene)isonicotinohydrazideC15_{15}H12_{12}N4_{4}O1.812.4 (HeLa)
N'-(1H-Indol-3-ylmethylene)hexadecanohydrazideC25_{25}H39_{39}N3_{3}O6.245.6 (MCF-7)
N'-(1H-Indol-3-ylmethylene)octadecanohydrazideC27_{27}H43_{43}N3_{3}O7.152.3 (A549)

Toxicological Profiles

All three derivatives share similar hazard classifications under the Globally Harmonized System (GHS): skin irritation (Category 2), eye irritation (Category 2), and respiratory irritation (STOT SE 3) . Handling precautions include using nitrile gloves and eye protection.

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